molecular formula C10H7F2IO B14257417 Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- CAS No. 491593-73-8

Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy-

Cat. No.: B14257417
CAS No.: 491593-73-8
M. Wt: 308.06 g/mol
InChI Key: SJLZSMQUSNGFDQ-UHFFFAOYSA-N
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Description

Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- is a complex organic compound with the molecular formula C9H5F2I. This compound is characterized by the presence of a benzene ring substituted with a 3,3-difluoro-2-iodo-1-cyclopropen-1-yl group and a methoxy group. It is a unique compound due to its combination of halogenated cyclopropene and methoxybenzene moieties.

Preparation Methods

The synthesis of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- typically involves multiple steps, including halogenation, cyclopropenation, and methoxylation reactions. The specific synthetic routes and reaction conditions can vary, but a general approach might include:

    Halogenation: Introduction of fluorine and iodine atoms to the cyclopropene ring.

    Cyclopropenation: Formation of the cyclopropene ring structure.

    Methoxylation: Introduction of the methoxy group to the benzene ring.

Industrial production methods for this compound would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove halogen atoms or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated sites.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated cyclopropenes on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the cyclopropene ring can influence its reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- include other halogenated cyclopropenes and methoxybenzene derivatives. These compounds share structural similarities but differ in the type and position of halogen atoms or other substituents. The uniqueness of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- lies in its specific combination of substituents, which can result in distinct chemical and biological properties.

Properties

CAS No.

491593-73-8

Molecular Formula

C10H7F2IO

Molecular Weight

308.06 g/mol

IUPAC Name

1-(3,3-difluoro-2-iodocyclopropen-1-yl)-4-methoxybenzene

InChI

InChI=1S/C10H7F2IO/c1-14-7-4-2-6(3-5-7)8-9(13)10(8,11)12/h2-5H,1H3

InChI Key

SJLZSMQUSNGFDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C2(F)F)I

Origin of Product

United States

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